molecular formula C21H19NO4 B12993927 (6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid

(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid

Cat. No.: B12993927
M. Wt: 349.4 g/mol
InChI Key: CWAUVTWRMYDOOU-UHFFFAOYSA-N
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Description

(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[23]hexane-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic core and the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid: shares similarities with other spirocyclic compounds and Fmoc-protected amino acids.

    Spirocyclic Compounds: These compounds have a similar core structure but may differ in the substituents attached to the spiro center.

    Fmoc-Protected Amino Acids: These compounds have the Fmoc group but differ in the amino acid backbone.

Uniqueness

The uniqueness of this compound lies in its specific combination of the spirocyclic core and the Fmoc protecting group, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of (6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[23]hexane-6-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.3]hexane-6-carboxylic acid

InChI

InChI=1S/C21H19NO4/c23-19(24)18-21(9-10-21)12-22(18)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,23,24)

InChI Key

CWAUVTWRMYDOOU-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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